5-Morpholinopyrimidine-2,4(1H,3H)-dione

Medicinal Chemistry Synthetic Methodology Building Blocks

5-Morpholinopyrimidine-2,4(1H,3H)-dione is a pre-functionalized uracil scaffold with the morpholine 'hinge-binding' pharmacophore pre-installed at C5—a critical motif validated in PI3K/mTOR kinase inhibitor chemotypes. It serves as the optimal starting material for dual PI3K/mTOR inhibitors via POCl₃ chlorination and SNAr chemistry to yield 4-(2,4-dichloro-5-pyrimidinyl)morpholine. For acid ceramidase programs, it provides the baseline core for N1-carboxamide derivatization toward nanomolar potency. Procure this scaffold to bypass late-stage morpholine installation, directly enabling a streamlined synthetic route to advanced kinase inhibitor intermediates.

Molecular Formula C8H11N3O3
Molecular Weight 197.194
CAS No. 37454-52-7
Cat. No. B2505401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Morpholinopyrimidine-2,4(1H,3H)-dione
CAS37454-52-7
Molecular FormulaC8H11N3O3
Molecular Weight197.194
Structural Identifiers
SMILESC1COCCN1C2=CNC(=O)NC2=O
InChIInChI=1S/C8H11N3O3/c12-7-6(5-9-8(13)10-7)11-1-3-14-4-2-11/h5H,1-4H2,(H2,9,10,12,13)
InChIKeySIVJYKAWVLZRSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Morpholinopyrimidine-2,4(1H,3H)-dione (CAS 37454-52-7): Core Scaffold for Kinase and Ceramidase Probe Development


5-Morpholinopyrimidine-2,4(1H,3H)-dione (CAS 37454-52-7) is a heterocyclic small molecule (MF: C₈H₁₁N₃O₃, MW: 197.19 g/mol) that functions as a versatile uracil-derived scaffold. Its structure features a morpholine substituent at the 5-position of the pyrimidine-2,4-dione ring, a core motif exploited in medicinal chemistry for developing inhibitors of lipid kinases (PI3K/mTOR) [1] and the lipid hydrolase acid ceramidase (AC) [2]. The compound is primarily cited as a synthetic precursor and a foundational building block within broader structure-activity relationship (SAR) campaigns targeting proliferative diseases .

Why C8H11N3O3 Isomers and Other 5-Substituted Uracils Cannot Replace 5-Morpholinopyrimidine-2,4(1H,3H)-dione


The morpholine moiety at the 5-position of the uracil core is a critical pharmacophore, not a passive substituent. In PI3K/mTOR inhibitor chemotypes, the morpholine ring engages the catalytic 'hinge' region of the kinase via a key hydrogen bond, a binding mode established by pioneering scaffolds like ZSTK474 [1]. Replacing this morpholine with other heterocycles (e.g., piperidine) or altering its position changes the compound's kinase selectivity profile [2]. In acid ceramidase (AC) research, SAR studies from Pizzirani et al. (2013) highlight that modifications to the uracil core—particularly at the N1 position—are essential for achieving nanomolar potency against AC; the unmodified 5-morpholinouracil core serves as a crucial baseline for evaluating the impact of N1-carboxamide derivatization [3]. Therefore, substituting this specific scaffold with a generic 5-substituted uracil like 5-bromouracil or 5-aminouracil would result in the complete loss of the targeted kinase-binding motif or the AC-specific SAR trajectory.

Quantitative Differentiation Guide for 5-Morpholinopyrimidine-2,4(1H,3H)-dione Procurement


Synthetic Tractability: Superior Nucleophilic Displacement of 5-Bromouracil to Yield the Morpholine Scaffold

The compound is synthesized via direct nucleophilic substitution of 5-bromouracil with excess morpholine. The reported procedure using 0.10 g of 5-bromouracil and 20 equivalents of morpholine yielded 0.08 g (76%) of the title compound as a white powder . This contrasts with the synthesis of other 5-aminouracil derivatives, which often require transition metal-catalyzed coupling (e.g., Buchwald-Hartwig) for aryl amine installation, introducing higher cost, catalyst contamination risk, and lower functional group tolerance [1]. The catalyst-free, single-step protocol makes this specific scaffold more accessible for rapid analog generation compared to 5-aryl or 5-alkylamino uracils.

Medicinal Chemistry Synthetic Methodology Building Blocks

Functional Utility as a Key Intermediate: Enabling PI3K/mTOR Hybrid Inhibitor Synthesis via Chlorination

5-Morpholinopyrimidine-2,4(1H,3H)-dione is a direct precursor to 4-(2,4-dichloro-5-pyrimidinyl)morpholine (CAS 280582-23-2), a critical electrophilic intermediate for constructing trisubstituted morpholinopyrimidines with dual PI3K/mTOR inhibitory activity . Chlorination of 2.98 g (15.1 mmol) of the target compound with POCl₃ in the presence of Et₃N·HCl yields the dichloro intermediate, which is subsequently elaborated via sequential nucleophilic aromatic substitution (SNAr) to install diverse kinase-binding elements [1]. In contrast, the corresponding 5-bromo or 5-unsubstituted uracils cannot be directly converted to such elaborated kinase inhibitor scaffolds without additional synthetic manipulation.

Kinase Inhibitors Oncology Process Chemistry

Scaffold Provenance in Acid Ceramidase Drug Discovery: Baseline Core for Nanomolar Inhibitor Development

In the landmark J. Med. Chem. paper by Pizzirani et al. (2013), the 2,4-dioxopyrimidine core was established as the privileged scaffold for acid ceramidase (AC) inhibition [1]. Carmofur (a 5-fluoro-N1-hexanoyl uracil derivative) was identified as a nanomolar AC inhibitor (rat AC IC₅₀ = 0.029 μM) [2]. The SAR campaign that followed used systematic N1-carboxamide derivatization on the pyrimidine-2,4-dione core to achieve single-digit nanomolar potency [1]. 5-Morpholinopyrimidine-2,4(1H,3H)-dione represents the 5-morpholino variant of this core scaffold, offering distinct electronic and steric properties at C5 compared to 5-fluoro (carmofur), 5-H, or 5-methyl analogs, which influences both AC binding affinity and selectivity over related amidases [3].

Acid Ceramidase Cancer Biology Lipid Signaling

Purity and Quality Control Specifications Supporting Reproducible Research

Commercial vendors supply this compound with certified purity levels of ≥95% (by HPLC), supported by batch-specific analytical data including NMR, HPLC, and GC . Common impurities from the synthesis—unreacted 5-bromouracil (starting material) and residual morpholine—are controlled to trace levels in qualified batches . This quality control infrastructure ensures that SAR studies and biological assays are not confounded by the intrinsic activity of 5-bromouracil (a known mutagen and thymidine analog) [1]. In contrast, 'research-grade' analogs prepared in-house without rigorous purification may retain these impurities, leading to false-positive biological readouts.

Quality Control Analytical Chemistry Reproducibility

Verified Application Scenarios for Procuring 5-Morpholinopyrimidine-2,4(1H,3H)-dione


Medicinal Chemistry: PI3K/mTOR Inhibitor Lead Generation

As documented in patent US20090018134 and subsequent trisubstituted morpholinopyrimidine studies, this compound serves as the optimal starting material for synthesizing dual PI3K/mTOR inhibitors via sequential chlorination and SNAr chemistry [1]. Procure this scaffold when the research target requires a morpholine 'hinge-binding' moiety pre-installed at the uracil C5 position, a strategy validated by the enhanced PI3K inhibitory potency (1.5–3× over ZSTK474) observed in analogous trisubstituted series [2].

Cancer Biology: Acid Ceramidase Probe Development

Research teams focused on sphingolipid signaling and ceramide biology should procure this compound as the core scaffold for generating libraries of N1-carboxamide derivatives targeting acid ceramidase (AC) [1]. The Pizzirani et al. (2013) J. Med. Chem. study established that the 2,4-dioxopyrimidine core, when appropriately functionalized at N1, yields nanomolar AC inhibitors; the 5-morpholino substituent provides a distinct physicochemical profile versus the carmofur (5-fluoro) series [2].

Process Chemistry: Scale-Up of Dichloropyrimidine Key Intermediates

The conversion of this compound to 4-(2,4-dichloro-5-pyrimidinyl)morpholine (CAS 280582-23-2) using POCl₃ is a well-documented step in the synthesis of multiple kinase inhibitor chemotypes [1]. For process chemists scaling up kinase inhibitor intermediates, procuring the pre-formed morpholinouracil avoids the need to install the morpholine later in the synthesis, streamlining the route to advanced intermediates.

Analytical Chemistry: Reference Standard for Uracil-Derived Impurity Profiling

Given its well-characterized structure (ChemSpider ID: 599251; NMR data available from BMRB entry bmse012098 [1]), this compound is suitable as a reference standard for HPLC impurity profiling and mass spectrometry calibration in pharmaceutical development programs dealing with morpholine-containing APIs [2].

Quote Request

Request a Quote for 5-Morpholinopyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.